1-(4-Ethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine
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Overview
Description
1-(4-Ethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where the thiadiazole moiety acts as a leaving group.
Introduction of the Ethoxybenzoyl Group: The ethoxybenzoyl group is attached through acylation reactions, often using reagents like ethoxybenzoyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(4-Ethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine involves its interaction with molecular targets, such as enzymes or receptors. The ethoxybenzoyl and thiadiazole groups may play crucial roles in binding to these targets, influencing the compound’s biological activity. The piperidine ring can enhance the compound’s stability and solubility, facilitating its interaction with the target molecules.
Comparison with Similar Compounds
- 1-(4-Methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine
- 1-(4-Chlorobenzoyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine
- 1-(4-Fluorobenzoyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine
Comparison: 1-(4-Ethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy, chloro, and fluoro analogs, the ethoxy group may provide different steric and electronic effects, leading to variations in the compound’s properties and applications.
Properties
IUPAC Name |
(4-ethoxyphenyl)-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-2-21-13-5-3-12(4-6-13)16(20)19-9-7-14(8-10-19)22-15-11-17-23-18-15/h3-6,11,14H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCJUMYJYSRHGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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